2-fluoro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
2-fluoro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The thioxo group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
- 3-nitro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
- 4-chloro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide
Uniqueness
2-fluoro-N-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H9FN2OS2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-fluoro-N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)benzamide |
InChI |
InChI=1S/C14H9FN2OS2/c15-10-4-2-1-3-9(10)13(18)16-8-5-6-11-12(7-8)20-14(19)17-11/h1-7H,(H,16,18)(H,17,19) |
InChI Key |
RMUPAUHHPJZGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NC(=S)S3)F |
Origin of Product |
United States |
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